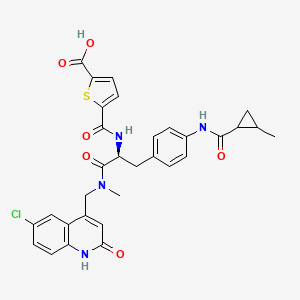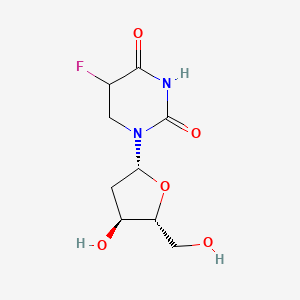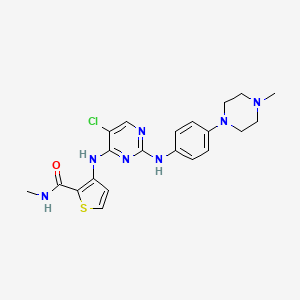
Fak-IN-15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fak-IN-15 is a compound that targets focal adhesion kinase, a non-receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, migration, and invasion. Focal adhesion kinase plays a crucial role in the regulation of cancer stem cell activities and the formation of the tumor microenvironment . This compound has shown promise in preclinical studies as a potential therapeutic agent for cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fak-IN-15 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The reaction conditions typically involve the use of specific reagents and catalysts to achieve high yields and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process may include optimization of reaction conditions, purification methods, and quality control measures to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Fak-IN-15 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced form.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Wissenschaftliche Forschungsanwendungen
Fak-IN-15 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of focal adhesion kinase in various chemical reactions and pathways.
Biology: this compound is employed in biological research to investigate the effects of focal adhesion kinase inhibition on cellular processes such as migration, invasion, and survival.
Medicine: this compound has shown potential as a therapeutic agent for cancer treatment by targeting focal adhesion kinase and disrupting tumor growth and metastasis.
Industry: this compound is used in the development of new drugs and therapeutic strategies targeting focal adhesion kinase.
Wirkmechanismus
Fak-IN-15 exerts its effects by inhibiting the activity of focal adhesion kinase. This inhibition disrupts the signaling pathways mediated by focal adhesion kinase, leading to reduced cell proliferation, migration, and survival. This compound targets specific molecular sites on focal adhesion kinase, preventing its activation and subsequent downstream signaling .
Vergleich Mit ähnlichen Verbindungen
Fak-IN-15 is unique compared to other focal adhesion kinase inhibitors due to its specific molecular structure and mechanism of action. Similar compounds include:
IN10018: Another focal adhesion kinase inhibitor with a different molecular structure.
Defactinib: A well-known focal adhesion kinase inhibitor used in clinical trials.
GSK2256098: A focal adhesion kinase inhibitor with distinct pharmacological properties.
Conteltinib: An inhibitor targeting focal adhesion kinase with a unique binding profile.
APG-2449: A novel focal adhesion kinase inhibitor under investigation for its therapeutic potential.
This compound stands out due to its specific binding affinity and efficacy in preclinical studies, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C21H24ClN7OS |
|---|---|
Molekulargewicht |
458.0 g/mol |
IUPAC-Name |
3-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C21H24ClN7OS/c1-23-20(30)18-17(7-12-31-18)26-19-16(22)13-24-21(27-19)25-14-3-5-15(6-4-14)29-10-8-28(2)9-11-29/h3-7,12-13H,8-11H2,1-2H3,(H,23,30)(H2,24,25,26,27) |
InChI-Schlüssel |
UFHCTHYBRPKINC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=CS1)NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368241.png)
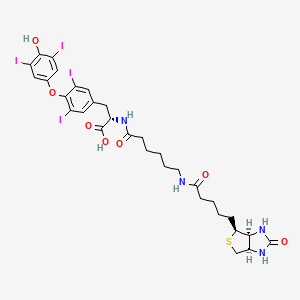
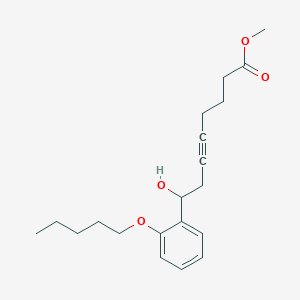
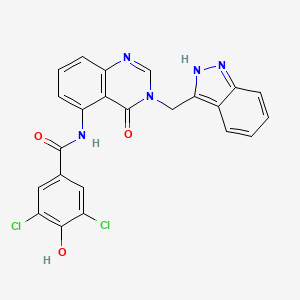
![trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)
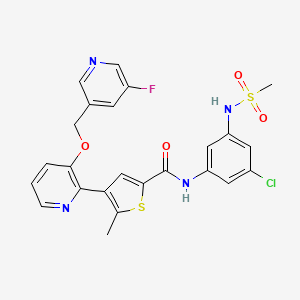
![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)
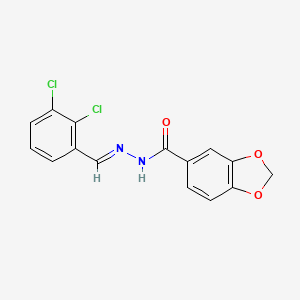
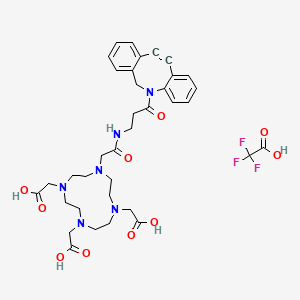
![[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol](/img/structure/B12368276.png)
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate](/img/structure/B12368277.png)
